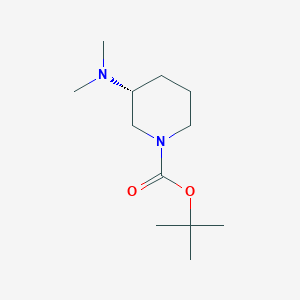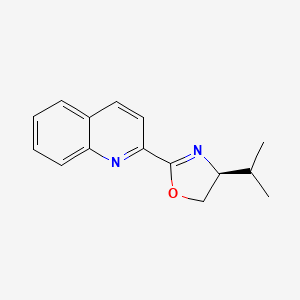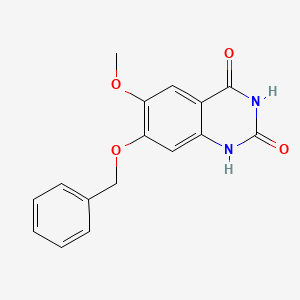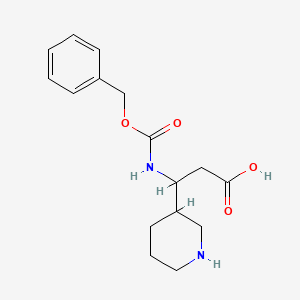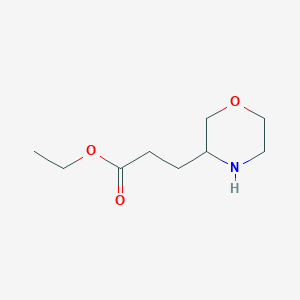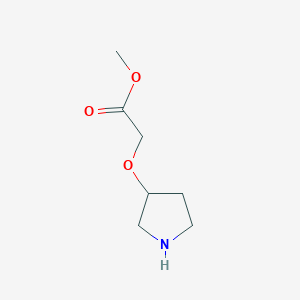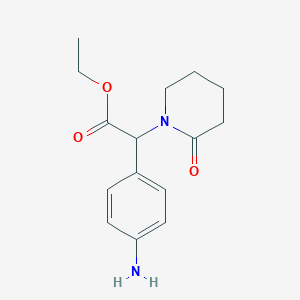
N-2-Butyl-N'-cyclopropyl ethylenediamine
Overview
Description
“N-2-Butyl-N’-cyclopropyl ethylenediamine” is a chemical compound with the molecular formula C9H20N2 . Its molecular weight is 156.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is CCCCNCCNC1CC1 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The physical state of “N-2-Butyl-N’-cyclopropyl ethylenediamine” is liquid . It has a predicted boiling point of 212.4°C at 760 mmHg and a predicted density of 0.9 g/mL . The predicted refractive index is n20/D 1.47 .Scientific Research Applications
Proteomics Research
N-2-Butyl-N’-cyclopropyl ethylenediamine: is utilized in proteomics research as a biochemical tool . Its properties facilitate the study of protein structures, functions, and interactions. This compound can be used to modify proteins or peptides, aiding in the identification and quantification of proteins in complex biological samples.
Pharmaceutical Testing
This compound serves as a high-quality reference standard in pharmaceutical testing . It ensures the accuracy of analytical methods used to assess the purity, potency, and quality of pharmaceutical products. Its stability and defined chemical properties make it an ideal candidate for this application.
Chemical Synthesis
In the field of chemical synthesis, N-2-Butyl-N’-cyclopropyl ethylenediamine is a valuable intermediate . Researchers can use it to synthesize more complex molecules, including pharmaceuticals, agrochemicals, and polymers, due to its reactive amine groups.
Catalysis
N-2-Butyl-N’-cyclopropyl ethylenediamine: may act as a ligand in catalytic systems . It can bind to metal ions, forming complexes that catalyze various chemical reactions, which is essential in industrial processes and organic synthesis.
Safety and Hazards
properties
IUPAC Name |
N'-butan-2-yl-N-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-8(2)10-6-7-11-9-4-5-9/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSKEAMXOFDCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660020 | |
| Record name | N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-Butyl-N'-cyclopropyl ethylenediamine | |
CAS RN |
886500-58-9 | |
| Record name | N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



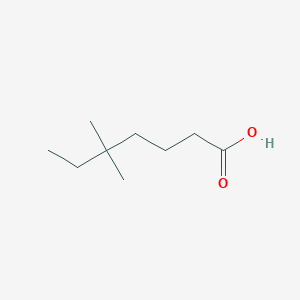
![6-Nitrothiazolo[5,4-b]pyridine](/img/structure/B1498155.png)


